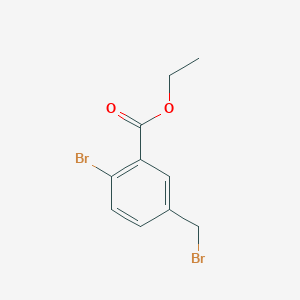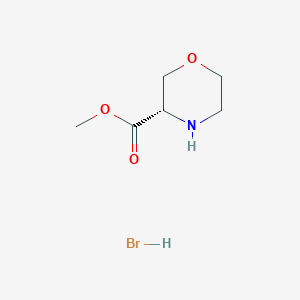![molecular formula C13H9ClF3N3OS B1401669 1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one CAS No. 1311279-24-9](/img/structure/B1401669.png)
1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one
Overview
Description
The compound “1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1’-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Chemical Reactions Analysis
The compound may participate in various chemical reactions due to the presence of reactive functional groups. For instance, 4’-Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel compounds through the synthesis of derivatives, investigating their potential applications in various biological and chemical contexts. For instance, the synthesis of new coumarin derivatives, including pyrimidino and pyridino derivatives, has been explored for antimicrobial activity, showcasing the versatility of compounds related to the structure for developing substances with potential biological applications (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, the synthesis of biheterocyclic compounds incorporating trifluoromethyl groups has been achieved, highlighting the structural adaptability and potential for creating biologically active compounds (Malavolta et al., 2014).
Biological Evaluation
In the realm of biological evaluation, compounds derived from or related to the structure of interest have been assessed for their antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. For example, derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the potential for developing new antibacterial and antifungal agents (Mallikarjunaswamy et al., 2017). Another study focused on the synthesis and evaluation of compounds for anti-inflammatory, analgesic, and anticonvulsant activities, demonstrating the therapeutic potential of these derivatives (El-Sawy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, leading to attenuated secondary metabolism and thwarted bacterial growth .
Biochemical Pathways
The compound’s action affects the post-translational modification catalyzed by PPTases . This modification is crucial for the function of various enzyme systems in bacteria, including those involved in secondary metabolism . By inhibiting PPTase, the compound disrupts these systems, leading to a decrease in bacterial viability .
Result of Action
The compound’s action results in attenuated secondary metabolism and thwarted bacterial growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli This suggests that the compound’s action may be affected by the presence of efflux pumps in the bacterial cell membrane
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c1-7(21)6-22-12-18-3-2-10(20-12)11-9(14)4-8(5-19-11)13(15,16)17/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXHWXENRTSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



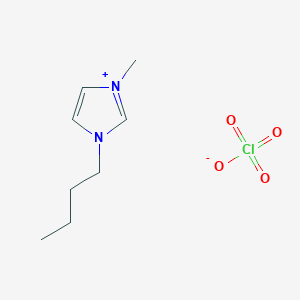

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401590.png)

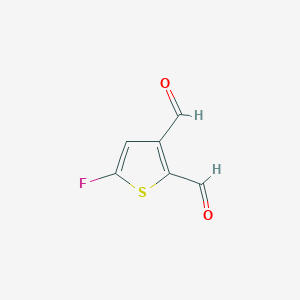
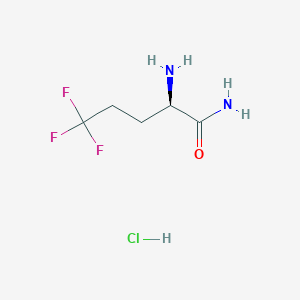

![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)
